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Compound of Interest

Compound Name: 4-Iodopyridine-3-carbonitrile

Cat. No.: B1352713 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and

analytical methodologies for the characterization of 4-Iodopyridine-3-carbonitrile (also known

as 4-iodonicotinonitrile), a key building block in medicinal chemistry and materials science. Due

to the limited availability of direct experimental spectra in publicly accessible domains, this

guide presents a combination of predicted data, analysis of a structurally related compound (4-

Iodopyridine), and detailed, generalized experimental protocols applicable for obtaining the

necessary spectroscopic information.

Spectroscopic Data
The structural characterization of 4-Iodopyridine-3-carbonitrile relies on a combination of

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS). The following tables summarize the expected and observed (for analogous

compounds) quantitative data for each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Iodopyridine-3-carbonitrile
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~8.8 Doublet ~5.0 H-2

~8.6 Singlet - H-6

~7.5 Doublet ~5.0 H-5

Note: Predicted values are based on the analysis of similar pyridine derivatives. Actual

experimental values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Iodopyridine-3-carbonitrile

Chemical Shift (δ) ppm Assignment

~155 C-2

~152 C-6

~135 C-5

~116 C-3

~115 -CN

~100 C-4

Note: Predicted values are based on the analysis of similar pyridine derivatives. Actual

experimental values may vary.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected Infrared Absorption Bands for 4-Iodopyridine-3-carbonitrile
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Wavenumber (cm⁻¹) Intensity Assignment

~2230 - 2210 Strong, Sharp C≡N stretch (Nitrile)

~1600 - 1450 Medium - Strong
C=C and C=N stretching

vibrations (Pyridine ring)

~1200 - 1000 Medium C-H in-plane bending

~850 - 750 Strong C-H out-of-plane bending

~600 - 500 Medium C-I stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Predicted Mass Spectrometry Data for 4-Iodopyridine-3-carbonitrile

m/z Ion

230 [M]⁺ (Molecular Ion)

203 [M-HCN]⁺

127 [I]⁺

103 [M-I]⁺

76 [C₅H₄N]⁺

Note: Predicted fragmentation patterns are based on typical fragmentation of iodo-substituted

pyridines and nitriles.

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.
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NMR Spectroscopy
Protocol for ¹H and ¹³C NMR Spectroscopy of Pyridine Derivatives

Sample Preparation: Dissolve approximately 5-10 mg of 4-Iodopyridine-3-carbonitrile in

0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-

d₆, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

Data Acquisition for ¹H NMR:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and an acquisition time of 2-4 seconds.

The number of scans can range from 8 to 64, depending on the sample concentration.

Data Acquisition for ¹³C NMR:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds,

and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of

¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., tetramethylsilane, TMS).

FT-IR Spectroscopy
Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Sample Preparation: Place a small amount of the solid 4-Iodopyridine-3-carbonitrile
powder directly onto the ATR crystal (e.g., diamond or germanium).
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Background Collection: Record a background spectrum of the clean, empty ATR crystal. This

will be automatically subtracted from the sample spectrum.

Sample Analysis: Apply pressure to ensure good contact between the sample and the ATR

crystal. Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

Data Processing: The resulting spectrum will be in terms of absorbance or transmittance.

Identify the characteristic absorption bands and compare them with known functional group

frequencies.

Mass Spectrometry
Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: Prepare a dilute solution of 4-Iodopyridine-3-carbonitrile
(approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl

acetate.

Instrumentation: Utilize a GC-MS system consisting of a gas chromatograph coupled to a

mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

Gas Chromatography Method:

Injector: Set the injector temperature to a value that ensures rapid volatilization of the

sample (e.g., 250 °C).

Column: Use a capillary column suitable for the separation of polar aromatic compounds

(e.g., a DB-5ms or equivalent).

Oven Program: A typical temperature program would start at a low temperature (e.g., 50

°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) to

ensure elution of the compound.

Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate.
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Mass Spectrometry Method:

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular ion

and fragment ions (e.g., m/z 50-300).

Data Analysis: Identify the peak corresponding to 4-Iodopyridine-3-carbonitrile in the total

ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular

ion and the fragmentation pattern.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

4-Iodopyridine-3-carbonitrile.

Sample Preparation

Spectroscopic Analysis Data Interpretation

Final Characterization

4-Iodopyridine-3-carbonitrile

NMR Spectroscopy
(¹H & ¹³C)

FT-IR Spectroscopy

Mass Spectrometry
(GC-MS)

Structural Elucidation
(C-H Framework)

Functional Group ID
(C≡N, C-I, Pyridine)

Molecular Weight &
Fragmentation

Confirmed Structure of
4-Iodopyridine-3-carbonitrile

Click to download full resolution via product page

Analytical workflow for 4-Iodopyridine-3-carbonitrile.
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This guide serves as a foundational resource for the analytical characterization of 4-
Iodopyridine-3-carbonitrile. While direct experimental data remains elusive in readily

available sources, the provided predictions and standardized protocols offer a robust

framework for researchers to obtain and interpret the necessary spectroscopic information for

this important chemical entity.

To cite this document: BenchChem. [Spectroscopic and Analytical Profile of 4-Iodopyridine-3-
carbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1352713#spectroscopic-data-nmr-ir-ms-for-4-
iodopyridine-3-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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